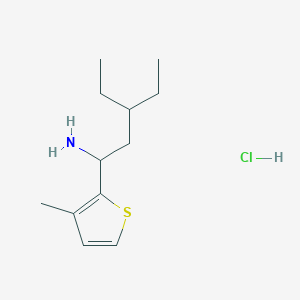![molecular formula C12H13ClF3N3 B1446950 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1795509-80-6](/img/structure/B1446950.png)
5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride
Overview
Description
The compound “5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with an ethyl group at the 5-position and a 4-(trifluoromethyl)phenyl group at the 1-position . The presence of the trifluoromethyl group could potentially impart interesting properties to this compound, as trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a heterocyclic aromatic ring containing two nitrogen atoms . The trifluoromethyl group attached to the phenyl ring is a strong electron-withdrawing group, which could influence the electronic properties of the molecule.Scientific Research Applications
Medicinal Chemistry Applications
The structural motif of pyrazolines, including 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine, has been extensively explored for its potential in drug development. Pyrazoline derivatives are known for their wide range of biological activities, which includes anti-inflammatory, antibacterial, and anticancer properties. A review highlights the importance of trifluoromethylpyrazoles, indicating that the presence of a trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This suggests that 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride could serve as a valuable scaffold for the development of new therapeutic agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental Science Applications
Compounds with trifluoromethyl groups, similar to the one , have been studied for their environmental fate and applications. For example, research on amine-functionalized sorbents for the removal of persistent and toxic substances from water demonstrates the relevance of fluorinated compounds in environmental remediation technologies. Such studies underscore the potential for developing new materials based on 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride for the efficient removal of pollutants, offering a promising avenue for enhancing water purification processes (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Future Directions
Pyrazole derivatives, including those with trifluoromethyl groups, continue to be of interest in medicinal chemistry and drug discovery due to their wide range of biological activities . Future research could focus on synthesizing and testing similar compounds to explore their potential as therapeutic agents.
properties
IUPAC Name |
5-ethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c1-2-11-10(16)7-17-18(11)9-5-3-8(4-6-9)12(13,14)15;/h3-7H,2,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEXDTPUKWMEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



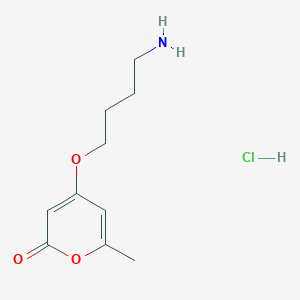
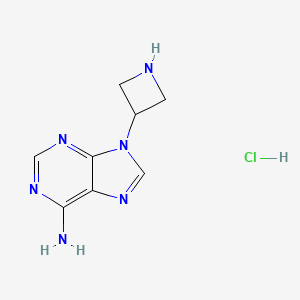
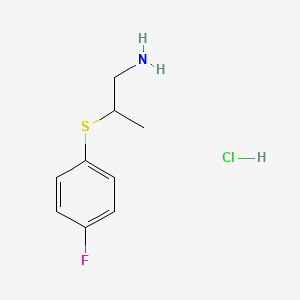

![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)
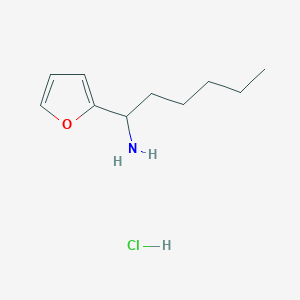

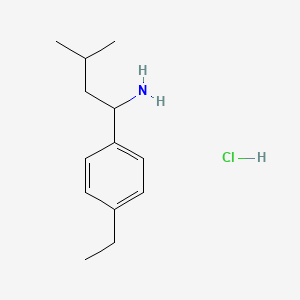
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)



